molecular formula C15H12Cl2N2O2 B11105851 2-(2-chlorophenyl)-N-(3-chlorophenyl)-2-(formylamino)acetamide CAS No. 5770-91-2

2-(2-chlorophenyl)-N-(3-chlorophenyl)-2-(formylamino)acetamide

Cat. No.: B11105851
CAS No.: 5770-91-2
M. Wt: 323.2 g/mol
InChI Key: GDNMUHJGQWYFBW-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(3-chlorophenyl)-2-(formylamino)acetamide is an organic compound characterized by the presence of chlorophenyl groups and a formylamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(3-chlorophenyl)-2-(formylamino)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 3-chloroaniline.

    Formation of Schiff Base: 2-chlorobenzaldehyde reacts with 3-chloroaniline in the presence of an acid catalyst to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Acylation: The amine is acylated with chloroacetyl chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formylamino group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the formyl group can yield primary amines.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-chlorophenyl)-N-(3-chlorophenyl)-2-(formylamino)acetamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The presence of chlorophenyl groups suggests potential activity against various biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(3-chlorophenyl)-2-(formylamino)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The chlorophenyl groups could facilitate binding to hydrophobic pockets in proteins, while the formylamino group could participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-N-(4-chlorophenyl)-2-(formylamino)acetamide: Similar structure but with a different position of the chlorine atom on the phenyl ring.

    2-(2-bromophenyl)-N-(3-chlorophenyl)-2-(formylamino)acetamide: Bromine substituent instead of chlorine on one of the phenyl rings.

    2-(2-chlorophenyl)-N-(3-methylphenyl)-2-(formylamino)acetamide: Methyl group instead of chlorine on one of the phenyl rings.

Uniqueness

The unique combination of two chlorophenyl groups and a formylamino group in 2-(2-chlorophenyl)-N-(3-chlorophenyl)-2-(formylamino)acetamide provides distinct chemical properties, such as specific reactivity patterns and potential biological activity, distinguishing it from similar compounds.

Properties

CAS No.

5770-91-2

Molecular Formula

C15H12Cl2N2O2

Molecular Weight

323.2 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-(3-chlorophenyl)-2-formamidoacetamide

InChI

InChI=1S/C15H12Cl2N2O2/c16-10-4-3-5-11(8-10)19-15(21)14(18-9-20)12-6-1-2-7-13(12)17/h1-9,14H,(H,18,20)(H,19,21)

InChI Key

GDNMUHJGQWYFBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)NC2=CC(=CC=C2)Cl)NC=O)Cl

Origin of Product

United States

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